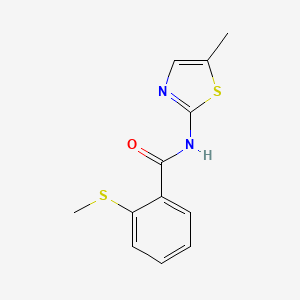
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further investigation. In
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide is not fully understood. However, it has been suggested that this compound may exert its effects by modulating various signaling pathways in the cell. For example, N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has been found to have various biochemical and physiological effects. For example, this compound has been shown to:
1. Induce cell cycle arrest and apoptosis in cancer cells.
2. Inhibit the production of pro-inflammatory cytokines.
3. Reduce oxidative stress and inflammation in the brain.
4. Improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has been found to be highly potent against various cancer cell lines and animal models of disease.
2. Versatile: N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has been shown to have multiple biological activities, making it useful for studying various cellular processes.
Some of the limitations of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide include:
1. Limited solubility: N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Lack of in vivo data: While N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has shown promising results in animal models of disease, more in vivo data is needed to fully understand its potential clinical applications.
未来方向
There are several future directions for the study of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide. Some of these directions include:
1. Further elucidation of the mechanism of action: More research is needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide and how it modulates various signaling pathways in the cell.
2. Clinical trials: Clinical trials are needed to determine the safety and efficacy of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide in humans.
3. Formulation development: Developing new formulations of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide with improved solubility and bioavailability could enhance its potential clinical applications.
4. Combination therapy: Investigating the potential of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide in combination with other drugs or therapies could enhance its anti-tumor and neuroprotective effects.
In conclusion, N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide is a chemical compound that has shown promising results in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further investigation. While more research is needed to fully understand its potential clinical applications, N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has the potential to be a valuable tool for studying various cellular processes and developing new therapies for cancer and neurological disorders.
合成方法
The synthesis of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide involves the reaction of 3,5-dimethylaniline with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with acetic acid and ammonium acetate to form the final compound. This synthesis method has been optimized to produce high yields of pure N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide.
科学研究应用
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject for further investigation. Some of the potential applications of N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide include:
1. Anti-tumor activity: N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has been found to have potent anti-tumor activity against various cancer cell lines. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Anti-inflammatory activity: N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has been found to have anti-inflammatory activity in animal models. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
3. Neuroprotective activity: N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide has been found to have neuroprotective activity in animal models of neurological disorders. This compound has been shown to reduce oxidative stress and inflammation in the brain, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-7-12(2)9-13(8-11)19-17(22)10-16-14-5-3-4-6-15(14)18(23)21-20-16/h3-9H,10H2,1-2H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMCAQMOQMORDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)



![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)

![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B7477803.png)
![Methyl 2-[[2-(4-nitrophenyl)sulfanylacetyl]amino]acetate](/img/structure/B7477806.png)